Rel-(1R,2R)-1,2-dibromocyclobutane
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Overview
Description
Rel-(1R,2R)-1,2-dibromocyclobutane is a stereoisomer of 1,2-dibromocyclobutane, a compound characterized by a cyclobutane ring with two bromine atoms attached to adjacent carbon atoms. This compound is notable for its chiral centers, making it an interesting subject in stereochemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Rel-(1R,2R)-1,2-dibromocyclobutane can be synthesized through the bromination of cyclobutene. The reaction typically involves the addition of bromine (Br₂) to cyclobutene in an inert solvent like carbon tetrachloride (CCl₄) under controlled conditions to ensure the formation of the desired stereoisomer .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,2R)-1,2-dibromocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form cyclobutene.
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Reduction: Zinc (Zn) in acetic acid (CH₃COOH).
Major Products
Substitution: Formation of cyclobutanol or cyclobutylamines.
Elimination: Formation of cyclobutene.
Reduction: Formation of cyclobutane.
Scientific Research Applications
Rel-(1R,2R)-1,2-dibromocyclobutane is used in various fields of scientific research:
Chemistry: As a chiral building block in the synthesis of complex organic molecules.
Biology: Studying the effects of chirality on biological activity.
Medicine: Potential use in the development of pharmaceuticals due to its chiral nature.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,2R)-1,2-dibromocyclobutane involves its interaction with nucleophiles and bases, leading to substitution and elimination reactions. The compound’s chiral centers play a crucial role in determining the stereochemistry of the reaction products.
Comparison with Similar Compounds
Similar Compounds
Rel-(1S,2S)-1,2-dibromocyclobutane: The enantiomer of Rel-(1R,2R)-1,2-dibromocyclobutane.
1,2-dichlorocyclobutane: Similar structure but with chlorine atoms instead of bromine.
1,2-diiodocyclobutane: Similar structure but with iodine atoms instead of bromine.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its reactivity and the stereochemistry of its reaction products. This makes it a valuable compound in stereoselective synthesis and chiral studies.
Properties
IUPAC Name |
(1R,2R)-1,2-dibromocyclobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGAGUISFTUGUHO-QWWZWVQMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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